molecular formula C5H6BrNO3 B2710115 Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 127141-36-0

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B2710115
CAS No.: 127141-36-0
M. Wt: 208.011
InChI Key: XAFMYTOTPSJMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a versatile chemical compound with a unique structure that includes a five-membered isoxazole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate typically involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . One common method includes the reaction of dibromoformoxime with 2-methylpropene in the presence of a base . The reaction conditions often involve controlling the temperature to be between 0-8°C and fully reacting for 2 hours in an ice-water bath, followed by stirring at room temperature for an additional 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cycloaddition reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium bicarbonate and solvents like dichloromethane . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while cycloaddition reactions can lead to the formation of more complex isoxazole derivatives .

Scientific Research Applications

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structure and reactivity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
  • 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

Uniqueness

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This makes it a valuable intermediate in organic synthesis and drug discovery.

Biological Activity

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (MBDIC) is a compound of significant interest due to its biological activity, particularly as an inhibitor of human transglutaminase 2 (TG2). This article explores the biological properties of MBDIC, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

MBDIC belongs to the class of dihydroisoxazoles, which have been shown to possess various pharmacological activities. The compound's structure features a bromine atom at the 3-position and a carboxylate group at the 5-position, which are critical for its biological activity. Recent studies have highlighted the importance of these structural components in enhancing the compound's inhibitory effects on TG2, an enzyme implicated in several pathological conditions, including cancer and neurodegenerative diseases.

The primary mechanism by which MBDIC exerts its biological effects is through covalent inhibition of TG2. Research indicates that MBDIC binds to the active site cysteine residue of TG2, leading to irreversible inhibition. This covalent modification is facilitated by the electrophilic nature of the bromine-substituted dihydroisoxazole moiety. The binding affinity and selectivity for TG2 are influenced by the stereochemistry and substituents on the dihydroisoxazole ring.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the SAR of MBDIC and related compounds. Key findings include:

  • Stereochemistry : The (S)-enantiomer of dihydroisoxazole exhibits significantly higher inhibitory potency compared to its (R)-counterpart. For example, MBDIC shows a k_inh/K_I value that is approximately fifty-fold greater than that of less potent analogs .
  • Substituent Effects : Variations in substituents on the isoxazole ring can modulate both potency and selectivity. Compounds with electron-withdrawing groups tend to enhance activity against TG2, while bulky groups can hinder binding efficiency .

Table 1: Structure-Activity Relationship Data

CompoundStereochemistryk_inh/K_I (M^-1 min^-1)Remarks
MBDIC(S)57,000Highly potent against TG2
Analog 1(R)<5Minimal inhibition
Analog 2(S)1,000Moderate potency

Biological Studies

Several case studies have demonstrated the therapeutic potential of MBDIC:

  • Inhibition of Glioblastoma Growth : In rodent models, MBDIC has shown promising results in inhibiting tumor growth associated with glioblastoma. The compound's ability to irreversibly inhibit TG2 may contribute to its anticancer effects by disrupting cellular signaling pathways critical for tumor survival .
  • Neuroprotective Effects : Preliminary studies suggest that MBDIC may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases where TG2 is implicated .

Properties

IUPAC Name

methyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMYTOTPSJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.